molecular formula C10H12O2 B14340618 [(1-Ethoxyethenyl)oxy]benzene CAS No. 102069-99-8

[(1-Ethoxyethenyl)oxy]benzene

Cat. No.: B14340618
CAS No.: 102069-99-8
M. Wt: 164.20 g/mol
InChI Key: GFJGDMDDPVNHKN-UHFFFAOYSA-N
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Description

[(1-Ethoxyethenyl)oxy]benzene, also known as (1-ethoxyethenyl)benzene, is an organic compound with the molecular formula C 10 H 12 O and a molecular weight of 148.20 g/mol . This compound is of significant interest in organic synthesis and materials science research. While its specific mechanism of action is application-dependent, its structure, featuring an enol ether functional group bound to a benzene ring, makes it a versatile building block or intermediate. Researchers may explore its use in the synthesis of more complex molecules, including potential applications in the development of specialty chemicals or as a precursor in fragrance and flavor chemistry, given the known use of structurally related compounds in these fields . As a chemical reagent, it is essential for researchers to consult relevant safety data sheets and conduct their own hazard assessments, as a harmonized classification for this substance was not identified in the current search . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102069-99-8

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-ethoxyethenoxybenzene

InChI

InChI=1S/C10H12O2/c1-3-11-9(2)12-10-7-5-4-6-8-10/h4-8H,2-3H2,1H3

InChI Key

GFJGDMDDPVNHKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)OC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethoxyethenyl Oxy Benzene and Analogous O,o Ketene Acetals

Direct Synthetic Routes to 1-Ethoxy-1-Phenoxyethenes

Direct approaches to forming 1-ethoxy-1-phenoxyethenes typically involve the coupling of a phenoxide nucleophile with a suitable two-carbon electrophilic synthon that already contains the ethoxy group.

Strategies Involving Phenol (B47542) Derivatives and Substituted Ethenyl Precursors

The nucleophilic addition of phenoxides to activated alkyne precursors represents a direct and efficient method for the synthesis of [(1-Ethoxyethenyl)oxy]benzene. A primary precursor in this strategy is ethoxyacetylene. The reaction involves the deprotonation of phenol with a suitable base to generate the more nucleophilic phenoxide anion, which then attacks the electrophilic carbon of the alkyne.

This reaction is analogous to the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. vedantu.comdoubtnut.comvedantu.com In this case, ethoxyacetylene serves as the electrophile. The addition of the phenoxide to the triple bond is typically regioselective, yielding the desired O,O-ketene acetal (B89532). The reaction conditions, including solvent and the nature of the base, can be optimized to maximize the yield and purity of the product. While direct examples with phenol and ethoxyacetylene are specialized, analogous reactions where nitrogen nucleophiles add to acetylenic ethers in the presence of an acid to generate stable N,O-ketene acetals have been well-documented, illustrating the viability of this pathway. researchgate.net

Another strategy involves the reaction of phenoxide with a halo-ethenyl ether, such as 1-chloro-1-ethoxyethene. This method follows a nucleophilic substitution pathway where the phenoxide displaces the halide on the vinyl carbon.

Table 1: Examples of Nucleophilic Addition/Substitution for Ketene (B1206846) Acetal Formation

NucleophileEthenyl PrecursorKey ConditionProduct Type
Sodium PhenoxideEthoxyacetyleneBase-mediated additionO,O-Ketene Acetal
Sodium Phenoxide1-Chloro-1-ethoxyetheneNucleophilic SubstitutionO,O-Ketene Acetal
Pyridine/AnilineEthoxyacetyleneBrønsted or Lewis AcidN,O-Ketene Acetal Salt researchgate.net

Adaptations of Established Enol Ether and Ketene Acetal Synthesis Protocols

One of the most established methods for preparing ketene acetals is the elimination of an alcohol from an orthoester precursor, a process known as dealcoholation. acs.org To synthesize this compound via this route, the corresponding orthoester, 1,1,1-triethoxy-1-phenyl-ethane, would be required. The synthesis of such mixed orthoesters can be achieved through various means, including the Pinner reaction of nitriles with alcohols.

The elimination step is typically promoted by heat in the presence of a catalytic amount of a weak acid, such as benzoic acid, or by pyrolysis. The reaction proceeds by removing one molecule of ethanol (B145695) to form the carbon-carbon double bond of the ketene acetal. This method's applicability has been demonstrated for a wide range of ketene acetals and is a cornerstone of their synthesis. acs.org The synthesis of various phenylketene acetals has also been achieved through the dehydrobromination of α-bromophenylacetaldehyde acetals, showcasing an alternative elimination strategy. researchgate.net

Formation of the 1,1-Dialkoxyethene Substructure via Catalytic Activation

Catalytic methods, particularly those employing transition metals, offer powerful and atom-economical alternatives for constructing the ketene acetal framework. These approaches often involve the activation of simple, readily available precursors like alkynes.

Transition Metal-Catalyzed Approaches (e.g., Hydroalkoxylation)

The intermolecular hydroalkoxylation of alkynes, which involves the addition of an alcohol across a carbon-carbon triple bond, is a highly effective method for synthesizing enol ethers and ketene acetals. researchgate.netnih.gov For the synthesis of this compound, this would entail the reaction of phenol and ethanol with acetylene (B1199291), or more practically, the addition of phenol to ethoxyacetylene.

Gold and palladium catalysts are particularly effective in activating alkynes toward nucleophilic attack by alcohols. acs.orgbeilstein-journals.orgnih.govsemanticscholar.org Gold(I) catalysts, for instance, can activate terminal alkynes, facilitating the Markovnikov-type addition of an alcohol to produce a ketal or an enol ether intermediate, which can then react further. acs.org Palladium-catalyzed hydroalkoxylation of allenes with phenols has been specifically shown to produce acyclic O,O-acetals in high yields and with excellent enantioselectivity, demonstrating a sophisticated approach to this class of compounds. organic-chemistry.orgnih.gov

Table 2: Transition Metal-Catalyzed Routes to O,O-Acetals and Analogs

Catalyst TypeSubstrate 1Substrate 2Reaction TypeProduct
Gold(I) acs.orgAlkyneAlcoholIntermolecular HydroalkoxylationAcetal/Enol Ether
Palladium(0) organic-chemistry.orgnih.govAlkoxyallenePhenolAsymmetric HydroalkoxylationChiral Acyclic O,O-Acetal
Gold(I) nih.govThioalkyneThioetherThioether AdditionKetene Dithioacetal

Base-Mediated and Acid-Catalyzed Pathways for Enol Ether Formation

Acid catalysis is fundamental to many classical methods of acetal and ketal formation, which are precursors to ketene acetals. The reaction of a ketone with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, ZrCl₄) is a standard procedure for producing ketals. organic-chemistry.orggoogle.com These ketals can then undergo elimination to form ketene acetals. The formation of acetals is a reversible process, and removal of water is necessary to drive the reaction to completion. nih.govorganic-chemistry.orglibretexts.org

Base-mediated elimination is another powerful strategy. For example, ketene-forming eliminations from aryl phenylacetates can be promoted by amine bases. researchgate.net In a more direct analogy, the dehydrobromination of α-bromophenylacetaldehyde acetals using a strong base provides a clean route to phenylketene acetals. researchgate.net These reactions typically proceed via an E2 mechanism, where the base abstracts a proton alpha to the activating group, and a halide is concurrently eliminated.

Electrophilic Difunctionalization Strategies for Alkynes

Electrophilic difunctionalization of alkynes provides an advanced route to highly substituted and functionalized alkenes, including precursors to ketene acetals. This strategy involves the simultaneous or sequential addition of two different electrophiles across the alkyne triple bond.

While direct synthesis of this compound via this method is not common, analogous transformations highlight its potential. For example, reactions like iodofluorination can introduce two different functional groups across an alkyne. researchgate.net More complex radical-mediated difunctionalization reactions, often initiated by photoredox catalysis, allow for the incorporation of diverse functional groups onto the alkyne scaffold. mdpi.comnih.gov A hypothetical route could involve the addition of a phenoxy group and an ethoxy group across acetylene using a suitable catalytic system that promotes a radical-polar crossover mechanism, though this remains a specialized area of research.

Green Chemistry and Sustainable Synthetic Prospects

The application of green chemistry principles to the synthesis of ketene acetals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of alternative reaction media and the development of highly atom-economical transformations.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, developing synthetic routes in greener media, such as water, or under solvent-free conditions, is a primary goal of sustainable chemistry.

The synthesis of acetals and ketals, the structural precursors to ketene acetals, has seen significant progress in this area. For instance, perchloric acid adsorbed on silica (B1680970) gel has been demonstrated as a highly efficient and reusable catalyst for acetalization under solvent-free conditions. organic-chemistry.org This approach not only eliminates the need for a solvent but also simplifies product isolation and catalyst recycling. organic-chemistry.org Microwave-assisted synthesis represents another promising strategy, enabling rapid, high-yield production of cyclic acetals (1,3-dioxanes) in an aqueous medium. organic-chemistry.org

Table 1: Comparison of Reaction Media for Acetal Synthesis

Reaction Medium Catalyst/Method Advantages Disadvantages
Solvent-Free Perchloric acid on silica gel Reduced waste, easy catalyst recycling, operational simplicity. organic-chemistry.org Limited to certain substrates, potential for thermal decomposition.
Aqueous Microwave irradiation Rapid reaction times, high yields, use of a green solvent. organic-chemistry.orgijsdr.org Potential for hydrolysis of sensitive products.
Biphasic Amphiphilic catalysts Reduced bulk organic solvent use, potential for catalyst recycling. google.com Complex reaction kinetics, requires specialized catalysts.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comnih.govrsc.org Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they minimize the generation of byproducts. nih.govjk-sci.com

The synthesis of ketene acetals and related enol ethers can be designed to maximize atom economy. Addition reactions are particularly advantageous. For example, the catalytic addition of an alcohol to an alkoxyacetylene would, in principle, represent a 100% atom-economical route to a ketene acetal. This contrasts sharply with traditional elimination or substitution reactions that generate stoichiometric amounts of waste salts or other byproducts. nih.gov

Recent advancements in photochemistry have led to the development of atom-economical methods for synthesizing related structures. A visible-light-induced reaction between acylsilanes and α,β-unsaturated ketones provides a transition-metal-free, atom-economic pathway to silyl (B83357) enol ethers. acs.orgacs.org Such catalytic approaches, which incorporate all or most of the atoms from the starting materials into the product, are central to designing more sustainable syntheses for compounds like this compound. rsc.orgjocpr.com

Table 2: Illustrative Atom Economy in Synthesis

Reaction Type Generic Equation Atom Economy Byproducts
Addition (Ideal) A + B → C 100% None
Substitution A-X + B-Y → A-B + X-Y < 100% Stoichiometric (X-Y)
Elimination X-A-B-Y → A=B + X-Y < 100% Stoichiometric (X-Y)

Stereoselective Synthesis of Substituted Enol Ethers and Ketene Acetals

For substituted analogs of this compound, controlling the geometry of the carbon-carbon double bond (E/Z stereoisomerism) is of paramount importance, as the stereochemistry can dictate the outcome of subsequent reactions. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the need for difficult separation of isomer mixtures.

A variety of modern synthetic methods have been developed to achieve high stereoselectivity in the formation of enol ethers and ketene acetals. acs.orgorganic-chemistry.org

Photochemical Synthesis : A visible light-induced, base-free photochemical method allows for the highly regioselective and stereoselective O-alkylation of 1,3-dicarbonyl compounds to produce enol ethers in good to excellent yields. rsc.org

Metal-Catalyzed Hydrosilylation : Palladium-catalyzed hydrosilylation of α,β-unsaturated ketones with hydrosilanes can produce (Z)-silyl enolates with high selectivity. organic-chemistry.org Similarly, nickel-catalyzed three-component coupling reactions of enals, alkynes, and silanes can form enol silanes with greater than 98:2 stereoselectivity. organic-chemistry.org

Reagent-Controlled Synthesis : The choice of reagents and reaction conditions is critical for controlling stereochemistry. For example, efficient and robust methods for the regio- and stereoselective preparation of ketene trimethylsilyl (B98337) acetals derived from tert-butyl esters can be achieved using lithium diisopropylamide (LDA) and trimethylsilyl chloride (TMSCl) in cyclopentyl methyl ether (CPME). organic-chemistry.org More recently, a visible-light-induced reaction of acylsilanes and α,β-unsaturated ketones was found to exhibit exclusive stereocontrol. acs.orgacs.org

These methodologies provide chemists with a powerful toolkit to synthesize geometrically defined enol ethers and ketene acetals, which are crucial for applications in stereocontrolled aldol (B89426) reactions, Claisen rearrangements, and other carbon-carbon bond-forming transformations. nih.govacs.org

Table 3: Selected Methods for Stereoselective Synthesis

Method Catalyst/Reagent Product Type Selectivity
Visible-Light Photochemistry Diazoacetates Enol Ethers Highly Stereoselective rsc.org
Palladium-Catalyzed Hydrosilylation Hydrosilanes (Z)-Silyl Enolates Good Z-selectivity organic-chemistry.org
Nickel-Catalyzed Coupling Enals, Alkynes, Silanes Enol Silanes >98:2 Stereoselectivity organic-chemistry.org
Visible-Light Induced Reaction Acylsilanes Silyl Enol Ethers Exclusive Stereocontrol acs.orgacs.org

Mechanistic Investigations of 1 Ethoxyethenyl Oxy Benzene Reactivity

Nucleophilic Reactivity of the Enol Ether Moiety

The electron-rich double bond of the enol ether moiety in [(1-Ethoxyethenyl)oxy]benzene is central to its nucleophilic character. The oxygen atom of the ethoxy group donates electron density into the π-system, making the β-carbon susceptible to attack by electrophiles. This reactivity is the basis for several important carbon-carbon and carbon-heteroatom bond-forming reactions.

Conjugate Additions and Michael-Type Reactions

This compound and related aryl vinyl ethers can participate in conjugate addition reactions, acting as Michael acceptors. google.comwikipedia.org In a typical Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net The polarization of the enol ether double bond in this compound, influenced by the phenoxy group, allows the β-carbon to serve as an electrophilic site for attack by soft nucleophiles like enamines or enolates. wikipedia.org

The general mechanism involves the attack of the nucleophile at the β-carbon of the enol ether, leading to the formation of an enolate or a related stabilized carbanion intermediate. This intermediate is then protonated or reacted with another electrophile to yield the final adduct. wikipedia.org While enol ethers are generally less reactive acceptors than enones, these reactions can be facilitated by appropriate catalysts or stronger nucleophiles. wikipedia.org For instance, vinyl ether cuprates have been utilized as acyl anion equivalents in conjugate additions to enones. wikipedia.org

A representative scheme for a Michael-type addition to an aryl vinyl ether is shown below:

Michael Donor (Nucleophile)Michael AcceptorProduct Type
EnolatePhenyl Vinyl Ether1,5-Dicarbonyl Compound
AminePhenyl Vinyl Etherβ-Amino Ether
ThiolatePhenyl Vinyl Etherβ-Thio Ether

This table illustrates potential Michael-type reactions involving a phenyl vinyl ether as the acceptor.

Electrophilic Attack on the Enol Ether Double Bond

The electron-rich nature of the enol ether double bond makes it highly susceptible to attack by various electrophiles. unacademy.comchemguide.co.uk This reactivity is a cornerstone of enol ether chemistry. The addition of an electrophile (E+) to this compound typically proceeds via a two-step mechanism. unacademy.com Initially, the electrophile attacks the terminal carbon of the double bond, leading to the formation of a stabilized carbocation intermediate at the α-position. This oxonium ion is stabilized by resonance with the adjacent ether oxygen. In the second step, a nucleophile (Nu-) attacks the carbocation, yielding the final addition product. libretexts.org

A notable example is the iodine-catalyzed oxo-acyloxylation of enol ethers. In this reaction, the enol ether interacts with molecular iodine to form a cyclic iodonium (B1229267) intermediate. This intermediate then undergoes regioselective ring-opening by a carboxylic acid to furnish an α-acyloxyketone precursor. researchgate.net

Table of Electrophilic Addition Reactions

Electrophile (E-Nu) Intermediate Final Product
H-Br α-Phenoxy-α-ethoxy carbocation 1-Bromo-1-ethoxy-1-phenoxyethane
I-I / RCOOH Cyclic Iodonium Ion α-Acyloxy-α-phenoxy-ketone precursor

This interactive table summarizes the outcomes of electrophilic attacks on the enol ether double bond.

Mukaiyama Aldol (B89426) and Michael-Type Processes

The classical Mukaiyama aldol reaction involves the Lewis acid-mediated addition of a silyl (B83357) enol ether to a carbonyl compound, typically an aldehyde or ketone. wikipedia.orgrsc.org While this compound itself is an enol ether, not a silyl enol ether, it can be a precursor to the necessary silyl ketene (B1206846) acetal (B89532). More directly, vinyl ethers can participate in reactions that are considered surrogates to the traditional vinylogous Mukaiyama aldol reaction. nih.gov

One such process is the combined C-H functionalization/Cope rearrangement of vinyl ethers. Catalyzed by chiral dirhodium catalysts, this reaction generates products in a highly diastereoselective and enantioselective manner. nih.govacs.org This transformation provides an alternative pathway to the γ,δ-unsaturated carbonyl compounds typically accessed through vinylogous Mukaiyama aldol additions.

Furthermore, the Mukaiyama-Michael reaction, the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming strategy. wikipedia.org The enolate intermediates generated from the addition to this compound in Michael-type reactions (as described in 3.1.1) could potentially be trapped by silylating agents to form silyl enol ethers, which could then engage in subsequent Mukaiyama-type processes. Lewis acids like TiCl₄, SnCl₄, or Sc(OTf)₃ are commonly employed to activate the electrophile in these reactions. wikipedia.orgwikipedia.orgbeilstein-journals.org

Radical Pathways Involving the Ethenyl and Aryloxy Components

Beyond its ionic reactivity, this compound can engage in radical reactions. Single-electron transfer (SET) processes can generate highly reactive radical cation intermediates, opening up unique synthetic pathways that are often inaccessible through traditional two-electron chemistry.

Generation and Reactivity of Enol Ether Radical Cations

Enol ethers, particularly electron-rich aryl vinyl ethers, can be readily oxidized via a single-electron transfer (SET) to generate enol ether radical cations. researcher.lifersc.org This oxidation can be achieved using chemical oxidants, photochemical methods, or electrochemical techniques. researchgate.netresearcher.life The resulting radical cation merges the characteristics of a radical and a cation, exhibiting unique reactivity. rsc.org

For aryl vinyl ethers like this compound, the radical cation generated from the enol ether moiety can be stabilized by the adjacent aryloxy group. These intermediates are highly reactive and can participate in various transformations, most notably cycloaddition reactions. beilstein-journals.orgresearchgate.net For example, the radical cation can react with another alkene in a [2+2] or [4+2] cycloaddition to form four- or six-membered rings, respectively. researchgate.netresearchgate.net The lifetime and reactivity of these radical cations can be tuned by substituents on the aromatic ring. rsc.org

Photo- and Electrochemical Radical Processes

Both photochemical and electrochemical methods are powerful tools for generating radical cations from aryl vinyl ethers under mild conditions. researcher.life

Photochemical processes often utilize a photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation can induce the SET from the enol ether to generate the radical cation. researchgate.netresearchgate.net These photochemically generated radical cations of aryl vinyl ethers have been shown to undergo [2+2] and [4+2] cycloadditions with alkenes and dienes. researcher.liferesearchgate.net The reaction pathway can be influenced by the reaction conditions and the nature of the substrates. researchgate.net

Electrochemical processes involve the direct anodic oxidation of the enol ether at an electrode surface. beilstein-journals.orgnih.gov By controlling the applied potential, selective oxidation can be achieved. Electrocatalysis in a lithium perchlorate/nitromethane solution has been shown to be an effective system for generating aryl vinyl ether radical cations and promoting subsequent Diels-Alder reactions. rsc.orgbeilstein-journals.orgnih.gov These reactions can proceed via a radical cation chain mechanism, where a catalytic amount of electricity is sufficient to drive the reaction to completion. researcher.life

Table of Radical Cation Cycloadditions

Method Reactant 2 Cycloaddition Type Key Conditions
Photochemical Alkene (e.g., 2-ethyl-1-butene) [2+2] TiO₂ photocatalyst, UV light
Photochemical Diene (e.g., 2,3-dimethyl-1,3-butadiene) [4+2] TiO₂ photocatalyst, UV light

This table provides examples of radical cycloaddition reactions initiated from aryl vinyl ethers.

Metal-Catalyzed Radical Reactions

The reactivity of this compound and related structures in metal-catalyzed radical reactions is a subject of ongoing investigation, with studies pointing to the generation of radical intermediates under various catalytic conditions. chimia.chnih.gov These reactions often involve single-electron transfer (SET) mechanisms, where a metal catalyst facilitates the formation of organic radicals that subsequently undergo further transformations. beilstein-journals.orgmdpi.com

For instance, copper-catalyzed reactions involving substrates with similar functionalities have been proposed to proceed through radical pathways. In some cases, a SET between the substrate and a Cu(I) catalyst can generate an iminyl radical. mdpi.com Similarly, silver-catalyzed reactions can involve radical decarboxylation steps, where a Ag(II) intermediate, formed by in situ oxidation, promotes the formation of unstable radical species. mdpi.com Iron-catalyzed methodologies have also been shown to proceed via radical mechanisms, particularly in the aminoazidation of olefins. mdpi.com

The combination of metal catalysis and photoredox catalysis has emerged as a powerful tool for generating and controlling radical intermediates. beilstein-journals.org In such systems, a photoexcited catalyst can initiate a radical process, while a co-catalyst, often a different metal complex, controls the subsequent bond-forming steps. Mechanistic studies have revealed that the excited state of a photocatalyst, such as an Iridium complex, can be involved in the oxidation of a low-valent metal species, like Pd(0), which is crucial for catalytic turnover. beilstein-journals.org The detection and characterization of these transient radical intermediates, often through trapping experiments and spectroscopic methods like mass spectrometry and NMR, are essential for elucidating the reaction mechanisms. chimia.ch

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions represent a powerful strategy for the construction of cyclic and polycyclic frameworks, and vinyl ethers like this compound are valuable substrates in these transformations due to their electron-rich nature. researchgate.netwikipedia.org

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. wikipedia.org Electron-rich alkenes, such as enol ethers, can act as potent dienophiles, particularly when paired with electron-deficient dienes. Conversely, this compound, with its electron-donating alkoxy groups, can be considered a highly nucleophilic diene component in inverse-electron-demand Diels-Alder reactions. orgsyn.org

The high reactivity of similar electron-rich dienes is demonstrated by their successful reactions with even unreactive dienophiles. orgsyn.org The stereoselectivity of these [4+2] cycloadditions is a key feature, allowing for the controlled synthesis of complex, three-dimensional molecules from flat aromatic precursors. researchgate.net Visible-light-mediated photocatalysis has emerged as a modern tool to facilitate these transformations, including dearomative cycloadditions of aromatic compounds. researchgate.net In some instances, the primary cycloaddition products, cyclohexadienes, are unstable and readily aromatize to the corresponding benzene (B151609) derivatives. uib.no

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeYieldRef.
NaphthaleneAlkeneVisible-light, PhotosensitizerDearomatized polycyclicup to 86% researchgate.net
2,3-dimethylbuta-1,3-diene5,5-diethoxy-4-oxo-1-R-alk-2-ynyl acetateHeatBenzene derivative41-90% uib.no
EnoneBenzene ringHigh-pressure mercury lamp, benzil3-azatricyclo[5.2.2.0]undeca-8,10-dien-4-one- rsc.org

This table presents examples of Diels-Alder and related [4+2] cycloaddition reactions involving substrates with functionalities similar to this compound.

[2+2] cycloaddition reactions are a primary method for constructing four-membered rings, such as cyclobutanes and azetines. nih.govchemistryviews.orgnih.gov These reactions can be initiated photochemically, often using visible light and a photosensitizer to avoid high-energy, short-wavelength light that might cause side reactions. chemistryviews.orgnih.gov

Recent advancements have demonstrated the utility of visible-light-mediated [2+2] cycloadditions for the synthesis of functionalized azetines from alkynes and oximes. nih.gov Mechanistic studies suggest that these reactions can proceed through a stepwise mechanism involving triplet energy transfer from a photocatalyst. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions have also been developed as an effective method for synthesizing substituted benzene ring systems from alkynes and other unsaturated partners. nih.govuwindsor.ca Cobalt complexes have proven to be particularly versatile catalysts for these transformations. uwindsor.ca

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgnih.gov Intramolecular ene reactions are particularly useful for synthesizing complex ring systems with high regio- and stereoselectivity, as the geometry of the reaction is controlled by the tether connecting the ene and enophile moieties. wikipedia.org

These reactions can be classified into different types (I, II, III, and IV) based on the attachment position of the tether. wikipedia.org While thermal ene reactions often require high temperatures, Lewis acid catalysis can significantly accelerate the reaction, allowing it to proceed at lower temperatures. wikipedia.orgbhu.ac.in Aromatic ene reactions, where the ene component is part of an aromatic ring, are generally rare due to the high energy required to form a dearomatized intermediate. nih.gov However, efficient examples have been demonstrated using highly reactive enophiles like arynes. nih.gov

Transition Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. The Heck reaction, specifically, involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org In the context of this compound, which is an enol ether, the Heck arylation is of significant interest.

The regioselectivity of the Heck arylation of enol ethers can be a challenge, with the potential for either α- or β-arylation. However, recent studies have developed complementary, regiodivergent tandem isomerization/Heck arylation reactions that provide access to a broad array of acyclic trisubstituted vinyl ethers from readily available alkenyl ethers. acs.org The choice of palladium catalyst and ligands is crucial in directing the regioselectivity. For instance, the use of bulky phosphine (B1218219) ligands can favor β-arylation, while the addition of a chelating bisphosphine ligand can promote the α-arylation pathway. acs.org

The mechanism of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion into the Pd-aryl bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. organic-chemistry.orgnih.gov In the case of hydroxyalkyl vinyl ethers, the hydroxyl group can play an active role in directing the regioselectivity towards internal (α) arylation, even in nonpolar solvents. researchgate.net

Substrate 1Substrate 2Catalyst SystemProductYieldRef.
Alkenyl EtherAryl Triflate[Pd-H] precatalyst, dppp, Cy₂NMe, NaOAcα-Arylated Vinyl Ether- acs.org
Ethylene (B1197577) glycol vinyl etherAryl BromidePd(0) catalyst, K₂CO₃ (in water)Acetophenone (after hydrolysis)Good to excellent researchgate.net
Homoallylic alcoholBoronic acidPd(TFA)₂, bathophenanthrolineα-Aryltetrahydrofuranup to 75% nih.gov

This table summarizes examples of Palladium-catalyzed Heck-type reactions involving enol ethers and related substrates.

Nickel-Catalyzed Reactions (e.g., Reductive Hydrocarbonation, Chain Walking)

Nickel-catalyzed reactions of vinyl ethers, such as this compound, represent a significant area of research, particularly in the context of polymerization and the synthesis of functionalized polymers. The "chain-walking" mechanism, notably with α-diimine nickel(II) catalysts, allows for the production of polyolefins with unique, highly branched architectures from simple monomers like ethylene. researchgate.netscirp.org This process involves the migration of the catalyst along the polymer chain through a series of β-hydride elimination and reinsertion steps, leading to the formation of various branch lengths. researchgate.netacs.org

The copolymerization of ethylene with polar monomers, including vinyl ethers, using nickel catalysts has been a subject of intense study. While vinyl ethers are typically prone to cationic polymerization or rapid β-OR elimination, certain sterically bulky and electronically deficient silyl vinyl ethers have been successfully copolymerized with α-olefins using α-diimine palladium(II) catalysts. acs.org Mechanistic studies have provided insights into avoiding these side reactions, enabling multiple insertions of the vinyl ether monomer. acs.orgmdpi.com Computational studies on nickel-catalyzed ethylene copolymerization with vinylalkoxysilanes have further elucidated the reaction pathways, including the potential for a β-silyl elimination chain transfer mechanism. mdpi.com

The development of bulky α-diimine nickel(II) catalysts has been shown to enhance the rate of chain propagation and suppress chain-transfer reactions, leading to the synthesis of high-molecular-weight branched polyethylene. scirp.org These catalysts demonstrate the potential for creating advanced polymeric materials with tailored properties through the controlled incorporation of functionalized monomers like vinyl ethers. researchgate.net

Ruthenium-Catalyzed Oxidations and Dehydrogenations

Ruthenium complexes are versatile catalysts for a range of oxidative transformations involving this compound and related vinyl ethers. sciencemadness.org These reactions can lead to the formation of various valuable organic products, including α-diketones and acetals. ual.esorganic-chemistry.org

One notable application is the ruthenium-catalyzed oxidation of alkenes to α-diketones. organic-chemistry.org This transformation can be achieved efficiently at room temperature using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org The reaction is tolerant of a wide array of functional groups and does not necessitate an additional ligand, making it a practical synthetic method. organic-chemistry.org The proposed mechanism involves the formation of a cis-dioxoruthenium intermediate that undergoes a [3+2] cycloaddition with the alkene, followed by β-hydrogen elimination and subsequent oxidation. organic-chemistry.org

Ruthenium catalysts are also effective in promoting the transetherification of vinyl ethers. For instance, a water-soluble ruthenium allenylidene complex can catalyze the selective transformation of substituted linear and cyclic vinyl ethers in the presence of methanol (B129727) to form acetals under mild, non-acidic conditions. ual.es In a biphasic system of chloroform (B151607) and water, the same catalyst can yield aldehydes and ketones. ual.es This method shows high specificity for vinyl ethers, leaving other ether types, such as diallyl and diethyl ethers, unreacted. ual.es

Furthermore, ruthenium catalysts are employed in acceptorless dehydrogenation of alcohols. nih.gov While the direct dehydrogenation of this compound itself is less commonly documented, the broader applicability of ruthenium catalysts in C-C bond-forming transfer hydrogenation reactions highlights their potential. nih.gov For example, ruthenium catalysts can facilitate the coupling of primary alcohols with dienes to produce homoallylic alcohols or β,γ-enones. nih.gov

A highly efficient N-heteroaryl-directed ruthenium-catalyzed asymmetric hydrogenation of α,α-disubstituted vinyl ethers has been developed using a commercially available BINAP-based ligand. rsc.orgrsc.org This method provides access to pharmaceutically relevant chiral ether units with good to excellent enantioselectivities. rsc.orgrsc.org The nitrogen atom of the neighboring heteroaryl group is believed to coordinate with the ruthenium catalyst, playing a key role in achieving high enantioselectivity. rsc.org

Gold-Catalyzed Reactions, Including Alkylation

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for a variety of organic transformations involving vinyl ethers like this compound. sigmaaldrich.combeilstein-journals.org These reactions often proceed under mild conditions and exhibit unique reactivity and selectivity. Gold's carbophilic nature allows for the activation of C-C multiple bonds towards nucleophilic attack. beilstein-journals.orgacs.org

One significant application is in hydroalkynylation reactions. The gold-catalyzed intermolecular reaction of vinyl ethers with terminal alkynes can lead to alkynylation products instead of the [2+2] cycloaddition products often seen with other catalysts. acs.orgusf.edu The use of a triazole gold catalyst has been shown to be effective in this transformation, minimizing catalyst decomposition that can be promoted by the vinyl ether. acs.orgacs.orgusf.edu This methodology has been successfully extended to glycal substrates, which contain a vinyl ether moiety, to produce functionalized sugars. acs.orgusf.edu

Gold catalysts also facilitate various cyclization and rearrangement reactions. For instance, propargyl vinyl ethers can undergo a gold-catalyzed Claisen rearrangement to form homoallenic alcohols. sigmaaldrich.com Gold(I) catalysis can also be used to prepare 2-substituted dihydropyrans from propargyl vinyl ethers in a stereocontrolled manner. sigmaaldrich.com In more complex tandem processes, gold catalysts can initiate cyclization cascades. For example, the reaction of 1-oxo-4-oxy-5-ynes with external alkenes, such as a vinyl ether, can proceed through a formal [4+2] cycloaddition to yield bicyclic systems. nih.gov

In the realm of alkylation, gold catalysts have been shown to be effective in the C-H functionalization of arenes. While direct alkylation of this compound via this method is not explicitly detailed, gold-catalyzed para-selective C-H bond alkylation of benzene derivatives with diazo compounds has been reported, showcasing the potential for direct arene functionalization. rsc.org

Rearrangement Reactions and Isomerizations

Claisen Rearrangement and Analogous Processes

The Claisen rearrangement is a powerful, thermally induced usf.eduusf.edu-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. wikipedia.orgnrochemistry.com When applied to an allyl aryl ether, such as an allyl-substituted derivative of this compound, the reaction typically yields an ortho-allylphenol. libretexts.orglibretexts.orglibretexts.org This process is intramolecular and proceeds through a concerted, six-membered cyclic transition state. nrochemistry.comlibretexts.orglibretexts.org

The initial product of the aromatic Claisen rearrangement is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the more stable phenolic form, restoring aromaticity. libretexts.orglibretexts.orglibretexts.org If both ortho positions on the benzene ring are substituted, the allyl group can undergo a subsequent Cope rearrangement to the para position. jove.comorganic-chemistry.org

Several variations of the Claisen rearrangement have been developed to improve reaction conditions and expand its scope. These include:

Johnson-Claisen Rearrangement: Involves the reaction of an allylic alcohol with an orthoester, catalyzed by a weak acid, to produce a γ,δ-unsaturated ester. wikipedia.org

Eschenmoser-Claisen Rearrangement: Utilizes a reaction with dimethylacetamide dimethyl acetal to convert an allylic alcohol into a γ,δ-unsaturated amide.

Ireland-Claisen Rearrangement: Employs the reaction of an allylic ester with a strong base to form a silyl ketene acetal, which then rearranges at lower temperatures than the traditional thermal reaction.

These analogous processes provide milder conditions and greater substrate scope for achieving the core transformation of the Claisen rearrangement. uchicago.edu

Stereochemical and Regioselective Isomerizations

The isomerization of this compound and related vinyl ethers can be controlled to achieve specific stereochemical and regiochemical outcomes, which is crucial for their application in synthesis. khanacademy.orgmasterorganicchemistry.combyjus.com

Stereoselective Isomerization: In the context of Claisen rearrangements, the geometry of the starting allyl vinyl ether can influence the stereochemistry of the product. The reaction often proceeds through a chair-like transition state, which can lead to high stereoselectivity. jove.comorganic-chemistry.orgacs.org For instance, the isomerization of substituted allyl vinyl ethers often favors the product derived from a transition state where bulky substituents occupy equatorial positions. jove.com

Metal-catalyzed isomerization of allyl ethers is a common strategy to generate vinyl ethers in situ for subsequent reactions. acs.org Iridium(I) catalysts, for example, have been used for the stereoselective isomerization of diallyl ethers to allyl (E)-vinyl ethers. tandfonline.com This approach allows for the selective migration of the less substituted allyl group. tandfonline.com

Regioselective Isomerization: Regioselectivity refers to the preference for bond formation or cleavage at one position over another. masterorganicchemistry.combyjus.comchemrxiv.org In the context of substituted aromatic compounds like derivatives of this compound, electrophilic aromatic substitution reactions would be directed by the nature of the substituents on the benzene ring.

In a different context, the regioselective rearrangement of asymmetrically substituted cubanes to cuneanes has been achieved using silver(I) catalysis. chemrxiv.orgnih.gov This demonstrates how metal catalysis can control the outcome of isomerization in strained ring systems.

Radical isomerization polymerization of vinyl ethers with specific side chains can also exhibit regioselectivity, leading to the formation of degradable polymers with cleavable linkages in the main chain. researchgate.net Similarly, radical copolymerization of benzyl (B1604629) vinyl ether with electron-deficient acrylates can proceed with a unique backward isomerization, leading to a periodic polymer structure. wiley.com

Reactions Involving Carbene Intermediates and Derived Products

The reactivity of this compound with carbene intermediates opens pathways to various synthetically useful products. Carbenes, being highly reactive species, can engage with the electron-rich double bond of the vinyl ether in several ways.

N-heterocyclic carbenes (NHCs) have been developed as catalysts for the conjugate addition of alcohols to activated alkenes. nih.govorganic-chemistry.orgnih.gov While this reaction typically involves α,β-unsaturated ketones and esters, NHCs also catalyze the 1,4-addition of alcohols to ynones to generate vinyl ethers. nih.govorganic-chemistry.orgnih.gov The proposed mechanism often involves the NHC acting as a Brønsted base. organic-chemistry.org

Vinyl ethers are also known to react with metal-carbene complexes. For example, the addition of vinyl ethers to Z-selective, cyclometalated ruthenium metathesis catalysts leads to the formation of Fischer carbene complexes. core.ac.uk Although generally considered metathesis-inactive under standard conditions, these Fischer carbenes can participate in metathesis reactions under certain conditions, such as at elevated temperatures or with specific substrates. core.ac.uk However, these Fischer carbene complexes can also decompose into ruthenium hydride species, which can be detrimental to the desired stereochemistry in olefin metathesis reactions. core.ac.uk

Gold-catalyzed reactions can also proceed through carbene-like intermediates. For instance, gold-catalyzed intramolecular reactions of alkynes can generate cyclopropyl (B3062369) carbene intermediates that rearrange to form cycloadducts. beilstein-journals.org The synthesis of a metal-carbene complex using gold and an analog of the 5'-cap of mRNA has been reported, proceeding under mild conditions via the in situ generation of a carbene. escholarship.org

The table below summarizes the outcomes of various reactions involving this compound and related compounds as discussed in the preceding sections.

Section Reaction Type Catalyst/Reagent Product Type
3.4.2 Reductive Hydrocarbonation, Chain WalkingNickel(II) catalystsBranched polyolefins
3.4.3 OxidationRuthenium catalysts, TBHPα-Diketones
3.4.3 TransetherificationRuthenium allenylidene complexAcetals, Aldehydes, Ketones
3.4.3 Asymmetric HydrogenationRuthenium-BINAP complexChiral ethers
3.4.4 HydroalkynylationGold(I) catalystsAlkynylation products
3.4.4 Claisen RearrangementGold(I) catalystsHomoallenic alcohols
3.4.4 CyclizationGold(I) catalystsDihydropyrans, Bicyclic systems
3.5.1 Claisen RearrangementThermal, Acid catalystsγ,δ-Unsaturated carbonyls, o-Allylphenols
3.5.2 Stereoselective IsomerizationIridium(I) catalysts(E)-Vinyl ethers
3.6 Conjugate AdditionN-Heterocyclic Carbenesβ-Alkoxy ketones, Vinyl ethers
3.6 Metathesis/DecompositionRuthenium catalystsFischer carbenes, Ruthenium hydrides

Electrophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is profoundly influenced by the attached [(1-ethoxyethenyl)oxy] substituent. This group, which can also be described as a 1-ethoxyvinyloxy group, modifies the electron density of the aromatic ring and, consequently, dictates the rate and regioselectivity of the substitution. The general mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the electron-rich π system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. google.comleah4sci.com The rate-determining step is typically the formation of this intermediate, as it temporarily disrupts the ring's aromaticity. google.comlibretexts.org In a subsequent fast step, a proton is eliminated from the carbon atom bearing the new electrophile, restoring the stable aromatic system. libretexts.org

The presence of the [(1-ethoxyethenyl)oxy] substituent governs which positions on the ring are most susceptible to electrophilic attack. This is determined by the electronic properties of the substituent, specifically its ability to donate or withdraw electron density through inductive and resonance effects. libretexts.org

The [(1-ethoxyethenyl)oxy] group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This directing effect is the result of the interplay between two fundamental electronic influences: the resonance effect and the inductive effect. libretexts.org

Resonance Effect (+M): The oxygen atom directly bonded to the benzene ring possesses lone pairs of electrons. These electrons can be delocalized into the aromatic π system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than benzene itself. libretexts.orgchemistrytalk.org This effect is particularly pronounced at the ortho and para positions, as illustrated by the resonance structures that place a negative charge on these carbons.

Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density from the benzene ring through the sigma bond. libretexts.org

For alkoxy substituents like the [(1-ethoxyethenyl)oxy] group, the electron-donating resonance effect (+M) is substantially stronger and outweighs the electron-withdrawing inductive effect (-I). libretexts.org The net result is an increase in electron density within the ring, leading to activation.

The preference for ortho and para substitution can be rationalized by examining the stability of the arenium ion intermediates formed during the reaction. When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn in which the positive charge is located on the carbon atom directly attached to the oxygen substituent. This allows the lone pair on the oxygen to directly stabilize the positive charge through resonance, creating a relatively stable oxonium ion structure. This additional resonance stabilization is not possible when the attack occurs at the meta position. leah4sci.com Consequently, the activation energies for forming the ortho and para intermediates are lower than that for the meta intermediate, leading to the preferential formation of ortho- and para-substituted products. researchgate.net

Table 1: Regioselectivity in the Electrophilic Aromatic Substitution of Anisole (B1667542) (Model for this compound)
Reaction% Ortho Product% Meta Product% Para Product
Nitration~30-40%&lt;1%~60-70%
Bromination~10%&lt;1%~90%
Friedel-Crafts Acylation&lt;5%&lt;1%&gt;95%

Note: Data presented is for anisole and serves to illustrate the expected directing effects for this compound. Product ratios can vary with reaction conditions. The para product is often favored over the ortho product due to reduced steric hindrance. wikipedia.org

The activating and directing effects of a substituent can be quantified to provide a more detailed understanding of its influence on reaction rates and product distributions. Key tools for this quantitative analysis include partial rate factors and the Hammett equation.

Partial Rate Factors

A partial rate factor (f) is the rate of substitution at a single specific position on the substituted benzene ring relative to the rate of substitution at a single position on benzene itself. msu.edudalalinstitute.com

f > 1 indicates that the position is activated relative to benzene.

f < 1 indicates that the position is deactivated relative to benzene.

For an ortho-, para-director like the [(1-ethoxyethenyl)oxy] group, the partial rate factors for the ortho and para positions (fo and fp) are expected to be significantly greater than 1, while the partial rate factor for the meta position (fm) is expected to be less than 1. This quantifies the strong activation at the ortho/para sites and slight deactivation at the meta site. Again, using anisole as a model provides insight into the expected magnitudes.

Table 2: Partial Rate Factors for the Nitration of Anisole (Model for this compound)
PositionPartial Rate Factor (f)
Ortho (fo)~10,000
Meta (fm)~0.1
Para (fp)~35,000

Note: Values are approximate and for the nitration of anisole, illustrating the powerful activating effect of an alkoxy group at the ortho and para positions.

The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the rates or equilibria of reactions of benzene derivatives. wikipedia.orgnumberanalytics.com The equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of the substituted benzene.

k₀ is the rate constant for the reaction of benzene (the reference).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent and reflects its electronic effect.

ρ (rho) is the reaction constant, which is characteristic of a given reaction and its sensitivity to substituent effects.

For electrophilic aromatic substitution, the reaction constant ρ has a large negative value, indicating that the reaction is highly sensitive to substituent effects and is accelerated by electron-donating groups that can stabilize the positive charge in the transition state. wikipedia.org

The substituent constant, σ, quantifies the electronic effect of the substituent. For reactions involving the formation of a positive charge that can be directly delocalized onto the substituent by resonance, the σ⁺ constant is often used for a better correlation.

Electron-donating groups have negative σ values.

Electron-withdrawing groups have positive σ values.

The [(1-ethoxyethenyl)oxy] group, being a strong resonance donor, is expected to have a significantly negative σp⁺ value, similar to other alkoxy groups.

Table 3: Hammett Substituent Constants for the Methoxy (B1213986) Group (-OCH₃) as a Model for the [(1-Ethoxyethenyl)oxy] Group
ConstantValue
σmeta+0.12
σpara-0.27
σ⁺para-0.78

Note: The positive σmeta value reflects the inductive electron withdrawal at the meta position, where resonance donation is not effective. The highly negative σ⁺para value quantifies the powerful electron-donating ability of the oxygen's lone pair through resonance to stabilize a positive charge at the para position.

Computational and Theoretical Studies of 1 Ethoxyethenyl Oxy Benzene

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of [(1-Ethoxyethenyl)oxy]benzene is central to its chemical behavior. As a ketene (B1206846) acetal (B89532), it is recognized as an electron-rich alkene. capes.gov.brnih.govacs.orgresearchgate.net The presence of both an ethoxy and a phenoxy group attached to the vinyl moiety significantly influences its electron distribution. The oxygen atoms' lone pairs can donate electron density into the double bond, making it highly nucleophilic.

Computational techniques are employed to predict the reactivity of such molecules. acs.org Frontier molecular orbital (FMO) theory is a key tool, where the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated. For this compound, the HOMO is expected to be centered on the electron-rich C=C double bond, indicating its susceptibility to attack by electrophiles. This enhanced reactivity is a known characteristic of vinyl ethers. mdpi.com

Electrostatic potential maps can visualize the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, these maps would likely show a high concentration of negative potential around the vinyl group and the oxygen atoms, confirming their role as the primary sites for electrophilic attack.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method for exploring the detailed pathways of chemical reactions. nih.govrsc.org It is particularly useful for studying the mechanisms of reactions involving species like vinyl ethers. mdpi.com For instance, DFT can be used to model cycloaddition reactions, which are common for ketene acetals, or hydrolysis reactions. researchgate.netacs.orgcdnsciencepub.com

Transition State Localization and Energy Barrier Determination

A critical aspect of understanding a reaction mechanism is the identification of its transition state—the highest energy point on the reaction coordinate. nih.govresearchgate.net DFT calculations allow for the precise location of these fleeting structures. researchgate.net For example, in the acid-catalyzed hydrolysis of a ketal, a key step is the protonation of an oxygen atom, followed by the cleavage of a C-O bond. cdnsciencepub.comnih.gov DFT can model the geometry of the transition state for this bond-breaking event.

Once located, the energy of the transition state can be calculated, providing the activation energy barrier for the reaction. aanda.org A lower barrier indicates a faster reaction. For a reaction like the [2+2] cycloaddition of this compound with an alkene, DFT could be used to determine the energy barriers, offering insights into the reaction's feasibility and kinetics. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction of this compound
Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Path A: [2+2] CycloadditionConcerted cycloaddition with an electron-deficient alkene.22.5
Path B: Acid-Catalyzed HydrolysisRate-determining step of C-O bond cleavage.18.7

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Elucidation of Regio- and Stereoselectivity Origins

Many reactions involving this compound can potentially yield multiple products, such as regioisomers or stereoisomers. nih.gov DFT is a powerful tool for predicting and explaining the observed selectivity. rsc.orgrsc.org By comparing the activation energies of the different possible reaction pathways, the kinetically favored product can be identified.

For instance, in the arylation of a vinyl ether, substitution can occur at either the α- or β-position of the vinyl group. nih.gov DFT calculations can model the transition states for both possibilities, and the pathway with the lower energy barrier will correspond to the major regioisomer formed. Similarly, in cycloaddition reactions, the formation of different stereoisomers (e.g., cis/trans or endo/exo) can be explained by the relative energies of the corresponding diastereomeric transition states. acs.orgrsc.org Studies on related ketene acetals have shown that both kinetic and thermodynamic factors can influence the final product distribution. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. Rotations around its single bonds, particularly the C-O bonds, lead to various spatial arrangements known as conformers. Conformational analysis seeks to identify the most stable of these conformers and the energy barriers separating them. ethz.ch Quantum-chemical calculations can map the potential energy surface as a function of key dihedral angles to locate the energy minima corresponding to stable conformations. ethz.ch

Molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, simulating the movements of its atoms. These simulations can explore the accessible conformational landscape at a given temperature and in different solvent environments. This information is crucial, as the reactivity of the molecule can be highly dependent on its preferred conformation.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While specific QSAR studies on this compound may not be widely available, the methodology can be applied to its analogues. For example, a series of substituted phenyl vinyl ethers could be studied to understand how different substituents on the phenyl ring affect a particular reaction rate. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Blocks for Complex Molecular Architectures

The reactivity of the double bond in [(1-Ethoxyethenyl)oxy]benzene, which is highly polarized due to the two adjacent oxygen atoms, makes it an excellent precursor for constructing intricate molecular frameworks. It functions as an electron-rich alkene, readily engaging in reactions that form new carbon-carbon bonds and cyclic systems.

Versatile Carbon-Carbon Bond Forming Reactions

As an electron-rich olefin, this compound is a prime candidate for cycloaddition reactions, which are powerful methods for forming carbon-carbon bonds in a controlled manner. It can participate in formal [2+2] cycloadditions with various alkenes. nih.gov For instance, electrocatalytic methods involving the anodic activation of the enyloxy benzene (B151609) moiety have been shown to facilitate its reaction with nucleophilic alkenes. nih.gov This process leads to the formation of a radical cation intermediate that engages the alkene partner, ultimately forming a four-membered ring. nih.gov

Furthermore, in Diels-Alder reactions, which are [4+2] cycloadditions, vinyl ethers like this compound can act as potent dienophiles. chem-station.comkhanacademy.org The reaction's reactivity is maximized by pairing an electron-rich diene with an electron-poor dienophile, or vice versa (inverse-electron-demand). chem-station.com The electron-donating nature of the ethoxy and phenoxy groups enhances the nucleophilicity of the double bond, making it highly reactive toward electron-deficient dienes.

Construction of Oxygenated Carbo- and Heterocyclic Systems

The cycloaddition reactions involving this compound provide a direct route to oxygenated cyclic structures. The formal [2+2] cycloaddition with alkenes yields substituted cyclobutane rings, which are valuable carbocyclic motifs in organic synthesis. nih.govcsic.es The resulting cycloadducts inherently incorporate the ethoxy and phenoxy groups, providing handles for further synthetic manipulations.

Diels-Alder reactions offer a pathway to six-membered rings. scholaris.cayoutube.com When this compound reacts with a diene, it forms a cyclohexene derivative bearing both an ethoxy and a phenoxy substituent. These oxygenated cyclic systems are key intermediates in the synthesis of natural products and other complex organic molecules.

Synthesis of Chiral Compounds and Enantioenriched Intermediates

Achieving stereocontrol is a central goal in modern organic synthesis. Reactions involving this compound can be rendered enantioselective through the use of chiral auxiliaries or asymmetric catalysis. york.ac.ukresearchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukyoutube.com For example, a reaction partner for this compound could be appended with a well-established auxiliary, such as an Evans oxazolidinone. The steric hindrance provided by the auxiliary would then control the facial selectivity of the approach of the vinyl ether, leading to the formation of one enantiomer in excess. After the reaction, the auxiliary can be cleaved and recycled.

Alternatively, asymmetric catalysis employs a chiral catalyst in sub-stoichiometric amounts to generate a chiral product. This approach is often more atom-economical. In the context of cycloaddition reactions, a chiral Lewis acid could be used to coordinate to the reaction partner of this compound, creating a chiral environment that biases the reaction to produce an enantioenriched product. researchgate.net

Monomeric Applications in Polymer Chemistry

The vinyl group of this compound allows it to function as a monomer in polymerization reactions, leading to the formation of polymers with unique properties conferred by the pendant phenoxy groups.

Synthesis of Poly(vinyl ether)s and Graft Copolymers

The homopolymer of this compound, a poly(vinyl ether), can be synthesized through cationic polymerization. researchgate.net This type of polymerization is characteristic of electron-rich monomers like vinyl ethers and can be initiated by various cationic agents. researchgate.netcmu.edu While the polymerization of phenyl vinyl ether has been explored, achieving high molecular weight polymers can be challenging. ubc.canasa.gov

A more advanced application involves the creation of graft copolymers, where chains of poly(this compound) are grown from a pre-existing polymer backbone. researchgate.netresearchgate.net This can be achieved through several methods, including the "grafting-from" approach. mdpi.com In this strategy, a polymer backbone, such as polyolefin or polystyrene, is first functionalized with chemical groups that can act as initiators for cationic polymerization. cmu.edu The subsequent addition of this compound monomer and an appropriate activator leads to the growth of poly(vinyl ether) side chains from the main polymer backbone, resulting in a well-defined graft copolymer. acs.org Another method is "grafting-through," where a macromonomer with a polymerizable end group is copolymerized with another monomer. mdpi.comwarwick.ac.uk

Development of Functional Polymeric Materials

Polymers derived from this compound exhibit a range of valuable functional properties, largely attributable to the aromatic phenoxy side chains. These properties are analogous to those of polyphenyl ethers (PPEs), a class of high-performance polymers known for their exceptional stability. wikipedia.orgmdpi.com

The resulting polymers demonstrate high thermo-oxidative stability, making them suitable for applications in high-temperature environments. wikipedia.orgmdpi.com They are resistant to thermal decomposition at elevated temperatures and show good stability against oxidation because they lack easily oxidizable carbon-hydrogen bonds. wikipedia.org These materials also exhibit excellent resistance to ionizing radiation. photonics.com

The phenoxy groups contribute to a high refractive index and good optical clarity, opening up applications in optical materials. photonics.com Furthermore, the low volatility and chemical robustness of these polymers make them effective as high-temperature lubricants, vacuum fluids, and protective coatings for electronic components. wikipedia.orgphotonics.com

Table 1: Properties of Polyphenyl Ether (PPE) Type Materials This table summarizes the general properties of polyphenyl ethers, which are analogous to polymers derived from this compound.

PropertyValue / DescriptionApplication Relevance
Thermal Stability Decomposition Temp: 440–465 °CHigh-temperature lubricants, heat transfer fluids
Oxidative Stability Excellent; spontaneous ignition at 550–595 °CUse in air at elevated temperatures
Radiation Resistance Extraordinarily resistant to ionizing radiationLubricants in nuclear power applications
Optical Properties High refractive index, good optical clarityOptical coupling media, advanced photonic systems
Surface Tension High (e.g., ~50 dynes/cm)Stays in place as a lubricant film on electronic connectors
Volatility Very LowSuitable for high-vacuum fluids and applications
Chemical Resistance Resistant to chemical contaminationCorrosion blocking, use in harsh environments

Intermediates in Fine Chemical and Specialty Chemical Synthesis

This compound, as an aryl vinyl ether, serves as a versatile intermediate in the synthesis of a variety of fine and specialty chemicals. The reactivity of its vinyl ether moiety and the electronic properties conferred by the phenoxy group allow for its participation in several key synthetic transformations. Aryl vinyl ethers are recognized as valuable intermediates in a range of organic reactions, including cycloadditions, cyclopropanations, and metathesis processes nih.gov.

One of the primary applications of compounds like this compound is as a precursor for the formation of other functional groups. For instance, the vinyl ether group can be hydrolyzed under acidic conditions to yield a ketone, specifically phenoxyethanone. This transformation is a fundamental step in many multi-step syntheses where a masked ketone functionality is required.

Furthermore, the electron-rich double bond of the vinyl ether can participate in various addition reactions. For example, it can undergo halogenation to form dihaloethers, which are themselves useful synthetic intermediates. The general reactivity of vinyl ethers allows for their use in the synthesis of complex molecules, including natural products and pharmaceuticals nih.gov.

The synthesis of functionalized vinyl ethers, which can then be used as building blocks, is often achieved through transition-metal-catalyzed reactions. Palladium-catalyzed transetherification is a common method for preparing a variety of vinyl ethers from alcohols and other vinyl ethers academie-sciences.fracademie-sciences.fr. This suggests that this compound could potentially be synthesized or used in such catalytic systems to generate more complex intermediates.

Reaction Type Reactant(s) Product Type Significance in Fine Chemical Synthesis
HydrolysisThis compound, H₃O⁺PhenoxyethanoneUnmasking of a ketone functionality.
HalogenationThis compound, X₂ (e.g., Br₂)1,2-Dihalo-1-ethoxy-1-phenoxyethaneIntermediate for further functionalization.
CycloadditionThis compound, DienophileCycloadductsConstruction of cyclic systems. nih.gov

Reagents in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. Cascade reactions, similarly, involve a sequence of intramolecular reactions that occur in a single reaction vessel. The unique structure of this compound, featuring a reactive vinyl ether, makes it a potential candidate for participation in such processes.

Vinyl ethers are known to be reactive partners in various cycloaddition reactions, which can be key steps in cascade sequences. For example, they can act as the electron-rich component in Diels-Alder reactions, reacting with electron-deficient dienes to form substituted cyclohexene derivatives. This type of transformation can be the initiating step of a more complex cascade process.

Recent research has highlighted the use of vinyl ethers in sophisticated palladium-catalyzed domino reactions. For instance, a Heck/Suzuki domino diarylation of a chelating vinyl ether has been developed, showcasing the potential for vinyl ethers to undergo multiple C-C bond-forming reactions in a single pot rsc.org. While this specific example does not use this compound, the principle can be extended to its potential reactivity. Similarly, regiodivergent Heck arylations of vinyl ethers have been achieved through assisted tandem palladium catalysis, allowing for the controlled synthesis of complex trisubstituted vinyl ethers acs.org.

The general reactivity of vinyl ethers in these types of transformations suggests that this compound could serve as a valuable reagent in the design of novel multicomponent and cascade reactions for the efficient construction of complex molecular architectures.

Reaction Name/Type Role of Vinyl Ether Potential Product Scaffold Reference Reaction Principle
Diels-Alder ReactionDienophileSubstituted CyclohexenesGeneral reactivity of vinyl ethers.
Heck/Suzuki Domino ReactionSubstrateDi- and Tri-substituted Aryl EthersPalladium-catalyzed diarylation of vinyl ethers. rsc.org
Regiodivergent Heck ArylationSubstrateTrisubstituted Vinyl EthersAssisted tandem palladium catalysis. acs.org

Applications in Catalyst Development and Ligand Design

The development of new catalysts and ligands is a cornerstone of modern organic synthesis. While direct applications of this compound in this area are not extensively documented, the chemistry of vinyl ethers provides a basis for its potential use in catalyst and ligand design.

The vinyl group in this compound can be functionalized to introduce coordinating atoms, which can then bind to a metal center to form a catalyst. For example, hydroformylation of the double bond could introduce an aldehyde group, which can then be converted into a ligand containing phosphorus or nitrogen donor atoms.

Furthermore, the synthesis of functionalized vinyl ethers is often dependent on the choice of ligand in transition-metal-catalyzed reactions. The efficiency of palladium-catalyzed transetherification, for instance, is highly influenced by the nature of the bidentate ligand used academie-sciences.fracademie-sciences.fr. This indicates a reciprocal relationship where vinyl ethers can be both the products of ligand-tuned catalysis and the precursors to new ligands.

The stereoselective polymerization of vinyl ethers is another area where catalyst design is crucial. Chiral counterions have been designed to control the stereochemistry during the cationic polymerization of vinyl ethers, leading to isotactic polymers with unique material properties nsf.gov. This highlights the importance of the interaction between the vinyl ether monomer and the catalyst system in controlling the outcome of the reaction. While not a direct application of this compound as a ligand, it underscores the intricate role of catalysts in the chemistry of vinyl ethers.

Potential Application Area Role of this compound Derivative Catalyst/Ligand Type Relevant Concept
Ligand SynthesisPrecursor to a multidentate ligandP,N- or O,N-containing ligandsFunctionalization of the vinyl group.
PolymerizationMonomerChiral Lewis Acid CatalystsCatalyst-controlled stereoselective polymerization. nsf.gov

Emerging Research Frontiers and Future Directions for 1 Ethoxyethenyl Oxy Benzene

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future of organic synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. nih.gov For the synthesis of [(1-Ethoxyethenyl)oxy]benzene and its parent compounds, phenyl vinyl ethers, research is moving away from traditional methods that often involve high pressures, high temperatures, or toxic reagents. whiterose.ac.uknih.gov

Emerging strategies focus on several key areas:

Green Catalysts and Solvents: There is a growing interest in replacing conventional catalysts with more environmentally benign alternatives. For instance, guanidine (B92328) hydrochloride has been used as an effective catalyst for the synthesis of vinyl aryl ethers in a water-acetone solvent system, offering mild reaction conditions and good to excellent yields. whiterose.ac.uk Other research has demonstrated the use of dipotassium (B57713) hydrogen phosphate (B84403) as an eco-friendly catalyst. The substitution of hazardous organic solvents with greener alternatives like water or biomass-derived 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also a significant trend. whiterose.ac.ukacs.org

Solvent-Free and Atom-Economical Reactions: Designing reactions that proceed without a solvent or that incorporate all atoms from the reactants into the final product (atom economy) represents a major goal. numberanalytics.com Solvent-free systems catalyzed by acids like HOTf have been developed for creating benzene (B151609) derivatives, showcasing a path toward reduced waste and energy consumption. researchgate.net One-step "click-addition" reactions under solvent-free conditions have been used to prepare materials from lignin-derived phenols, achieving full atom economy. rsc.org

Renewable Feedstocks: The benzene ring, a core component of this compound, is traditionally derived from fossil fuels. acs.org A significant frontier in sustainable chemistry is the production of benzene and its derivatives from renewable biomass. Lignin (B12514952), an abundant waste product from the paper industry, is a rich natural source of aromatic rings. acs.org Recent breakthroughs have shown that high-silica HY zeolite supported RuW alloy catalysts can efficiently convert lignin directly into benzene, paving the way for a more sustainable production pipeline for aromatic compounds. acs.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond established reactions, researchers are uncovering new ways to utilize the unique reactivity of the electron-rich double bond in this compound and related vinyl ethers. These novel transformations open doors to complex molecular architectures that were previously difficult to access.

Key areas of exploration include:

Cross-Coupling Reactions: Transition-metal catalysis has enabled a variety of new cross-coupling reactions. Gallium-catalyzed cross-coupling between enol derivatives (like vinyl ethers) and silyl (B83357) ketene (B1206846) acetals provides access to α-alkenyl esters. acs.orgresearchgate.net Palladium-catalyzed regiodivergent Heck arylations allow for the selective formation of either α- or β-arylated vinyl ethers from transiently generated intermediates. mdpi.com

Cycloaddition Reactions: The vinyl ether moiety is a versatile partner in various cycloaddition reactions. These include [2+2] cycloadditions with isocyanates to form β-lactams, a core structure in many antibiotics, and intramolecular photocycloadditions to create complex polycyclic systems. rsc.orgacs.org A particularly innovative approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, which proceeds rapidly and can be used for the traceless release of phenols in biological contexts. researchgate.net

Intramolecular Functionalization: The dual functionality of molecules containing both a vinyl ether and another reactive group allows for powerful intramolecular reactions. Copper-mediated intramolecular cyclopropanation of ketene N,X-acetals (where X can be O, S, or N) has been developed to synthesize constrained azabicyclo[3.1.0]hexene derivatives. researchgate.net

Reaction TypeReagents/CatalystsProduct TypeSignificanceCitations
Cross-Coupling Silyl Ketene Acetal (B89532), GaBr₃α-Alkenyl EsterForms C-C bonds with high functional group tolerance. acs.orgresearchgate.net
Heck Arylation Aryl Triflate, Pd-catalystα- or β-Arylated Vinyl EtherProvides regioselective access to substituted vinyl ethers. mdpi.com
[2+2] Cycloaddition Phenyl Isocyanate, High Pressureβ-LactamSynthesizes core structures of important pharmaceuticals. rsc.org
IEDDA Cycloaddition TetrazineDihydropyridazine (transient), Phenol (B47542)Enables rapid, traceless release of alcohols for bioorthogonal chemistry. researchgate.net
Intramolecular Cyclopropanation CuBr₂, BaseAzabicyclo[3.1.0]hexeneCreates strained, polycyclic nitrogen-containing heterocycles. researchgate.net
Photocycloaddition UV lightPolycyclic EthersAccesses complex carbocyclic skeletons via intramolecular C-C bond formation. acs.org

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Modern analytical and computational tools are providing unprecedented insight into the complex pathways of reactions involving this compound.

In-situ Spectroscopy: Techniques like in-situ NMR spectroscopy allow researchers to observe reactive intermediates and monitor reaction progress in real-time. This has been instrumental in identifying key species like alkylgallium intermediates in cross-coupling reactions and in tracking the consumption of reactants in IEDDA reactions. numberanalytics.comresearchgate.netresearchgate.net

Kinetic Studies: Detailed kinetic analysis helps to identify the rate-limiting step of a reaction. For example, kinetic studies of gallium-catalyzed coupling reactions revealed that the turnover-limiting step depends on the specific enol derivative used, which is critical information for reaction optimization. numberanalytics.comresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping reaction energy profiles. DFT studies have been used to elucidate the mechanism of IEDDA reactions of vinyl ethers, confirming that the initial cycloaddition is the rate-limiting step, and to predict the regio- and stereochemical outcomes of 1,3-dipolar cycloadditions. nih.govresearchgate.net Computational analyses have also helped to understand the factors controlling regioselectivity in Heck arylations, highlighting the interplay of steric and electronic effects. mdpi.com

Design of Derivatives with Tunable Electronic and Steric Properties for Specific Applications

The ability to precisely modify the structure of this compound allows for the fine-tuning of its physical and chemical properties. By introducing different functional groups onto the phenyl ring or by elaborating the ethoxyethenyl moiety, derivatives can be designed for highly specific purposes.

The functionalization of the core structure can be used to modulate:

Reactivity: Adding electron-withdrawing or electron-donating groups to the phenyl ring alters the nucleophilicity of the double bond, influencing its reactivity in processes like polymerization or cycloadditions.

Polymer Properties: When used as a monomer, the structure of the vinyl ether directly impacts the properties of the resulting polymer. For instance, the choice of initiator and substituents can affect the molecular weight and thermal characteristics of poly(phenyl vinyl ether). numberanalytics.com

Biological Activity: The core structure can serve as a scaffold for creating molecules with potential biological applications, such as enzyme inhibitors or bioorthogonal chemical probes for releasing alcohols inside living cells. mdpi.comresearchgate.net

Material Science: Derivatives are being explored for use in advanced materials. Phenyl vinyl ethers have shown superiority over alkyl ethers in enhancing the performance of Organic Light-Emitting Diodes (OLEDs). numberanalytics.com

Structural ModificationTarget PropertyPotential ApplicationCitations
Substituents on Phenyl Ring (e.g., -OCH₃, -CH₃) Electronic/Steric TuningControl of polymerization, reactivity modulation. numberanalytics.com
Functionalization via Heck Arylation Introduction of Aryl GroupsSynthesis of complex molecules, pharmaceutical intermediates. mdpi.com
Functionalization via Cycloaddition Creation of Heterocyclic RingsBioactive compounds (e.g., β-lactams), chemical biology tools. rsc.orgresearchgate.net
Incorporation into Polymers Tailored Material PropertiesHigh-performance polymers, pH-responsive biodegradable systems. numberanalytics.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale synthesis to industrial production and high-throughput screening is being revolutionized by flow chemistry and automation. These technologies offer enhanced control, safety, and efficiency compared to traditional batch processing. numberanalytics.com

Flow Chemistry: Performing reactions in continuous-flow reactors, such as microreactors or packed-bed reactors, allows for precise control over parameters like temperature, pressure, and residence time. whiterose.ac.uk This leads to improved heat and mass transfer, often resulting in higher yields, better selectivity, and reduced reaction times. numberanalytics.com Flow chemistry has been successfully applied to various reactions involving vinyl ethers, including Pd-catalyzed Heck couplings, Claisen rearrangements, and Diels-Alder reactions. whiterose.ac.uknumberanalytics.com It has also been used to produce highly stereoselective poly(vinyl ethers) by controlling polymerization conditions in a tubular reactor. rsc.org

Automated Synthesis: Automated platforms that integrate flow reactors with robotic liquid handlers and online analytics are enabling high-throughput reaction optimization and library synthesis. acs.org Bayesian self-optimization algorithms have been used to fine-tune multi-step continuous flow syntheses involving vinyl ether intermediates, rapidly identifying optimal conditions without exhaustive manual experimentation. whiterose.ac.uk Such platforms are crucial for accelerating the discovery of new derivatives and materials, including the development of functional polymers through automated RAFT polymerization. The integration of photocatalysis with microreactors further expands the scope of these automated systems, enabling light-driven transformations of compounds like phenyl vinyl ether in a scalable and sustainable manner. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(1-Ethoxyethenyl)oxy]benzene, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between ethynyl intermediates and substituted benzene derivatives. For example, a Pd-catalyzed Sonogashira coupling under inert conditions (e.g., N₂ atmosphere) is commonly used to introduce ethynyl linkages. Key parameters include temperature control (60–80°C), stoichiometric ratios of reactants, and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Q. How can spectroscopic techniques such as NMR and IR confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The ethoxy group (-OCH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm for CH₃) and a quartet (δ 3.4–3.6 ppm for CH₂). The ethenyl proton (C=CH-O-) resonates as a doublet near δ 4.8–5.2 ppm, with coupling constants (J ≈ 6–8 Hz) confirming the trans-configuration .
  • IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and C=C (1640–1620 cm⁻¹) are diagnostic. Absence of -OH stretches (3300–3500 cm⁻¹) confirms ether formation .

Q. What are the common oxidation and reduction pathways for this compound, and how do reaction conditions influence product distribution?

  • Methodological Answer :

  • Oxidation : Using KMnO₄ in acidic conditions converts the ethenyl group to a ketone or carboxylic acid. Controlled stoichiometry (1–2 equiv.) and low temperature (0–5°C) favor selective ketone formation, while excess reagent and heat yield carboxylic acids .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the ethenyl group to ethyl, producing [(1-Ethoxyethyl)oxy]benzene. Pressure (1–3 atm) and solvent polarity (e.g., ethanol vs. THF) affect reaction rate and selectivity .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved during structural determination?

  • Methodological Answer : Discrepancies in unit cell parameters or anisotropic displacement ellipsoids may arise from twinning or disorder. Use SHELXL (via WinGX) for refinement, applying restraints for disordered ethoxy groups. Validate models using R-factor convergence (<5%) and Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational strategies (e.g., DFT) can predict the reactivity of this compound in novel electrophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Transition state modeling (e.g., for Friedel-Crafts alkylation) evaluates activation energies. Compare computed ¹³C NMR shifts (<2 ppm deviation) with experimental data to validate accuracy .

Q. How should researchers design bioactivity assays to evaluate this compound’s interactions with biological targets?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization to measure binding affinity to proteins (e.g., cytochrome P450). IC₅₀ values are determined via dose-response curves (0.1–100 µM).
  • Cell-based studies : Assess cytotoxicity (MTT assay) in cancer lines (e.g., HeLa), with positive controls (e.g., cisplatin). Include ROS detection (DCFH-DA probe) to evaluate oxidative stress mechanisms .

Q. What are the best practices for analyzing contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) in this compound derivatives?

  • Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the ethoxy group). Variable-temperature NMR (25–80°C) can resolve coalescence phenomena. Compare with 2D NMR (COSY, HSQC) to confirm coupling networks. If ambiguity persists, crystallize the compound for X-ray validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.